Ethyl 6-cyano-1H-indole-3-carboxylate chemical properties
Ethyl 6-cyano-1H-indole-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 6-cyano-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-cyano-1H-indole-3-carboxylate is a member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The indole scaffold is widely recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1] The strategic placement of a cyano group at the 6-position and an ethyl carboxylate group at the 3-position of the indole ring imparts unique electronic properties and provides versatile handles for further chemical modification. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of Ethyl 6-cyano-1H-indole-3-carboxylate, providing a foundational understanding for its use in synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 6-cyano-1H-indole-3-carboxylate is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The electron-withdrawing cyano group at the C6 position and the ethyl carboxylate group at the C3 position significantly influence the electron density distribution and reactivity of the indole ring system.
Caption: Chemical structure of Ethyl 6-cyano-1H-indole-3-carboxylate.
Table 1: Physicochemical Properties of Ethyl 6-cyano-1H-indole-3-carboxylate and Related Analogs
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| CAS Number | Not explicitly available for the ethyl ester. (1357147-38-6 for the methyl ester) | [3] |
| Appearance | Likely a solid (based on related compounds) | |
| Melting Point | Data not readily available. | |
| Boiling Point | ~413.5 °C (Predicted for methyl 3-cyano-1H-indole-6-carboxylate) | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Insoluble in water. | |
| pKa (acidic) | ~12.0 (Predicted for a related, more complex indole derivative) | [4] |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR | δ ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~7.3-8.5 (m, 4H, Ar-H), ~11.0-12.0 (br s, 1H, N-H) |
| ¹³C NMR | δ ~14, ~60, ~85-140 (aromatic and C≡N carbons), ~165 (C=O) |
| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~2220-2230 cm⁻¹ (C≡N stretch), ~1700-1720 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group of the ester. The aromatic region would display signals for the four protons on the indole ring system, with their specific chemical shifts and coupling constants being influenced by the positions of the cyano and carboxylate groups. A broad singlet at a downfield chemical shift would correspond to the N-H proton of the indole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would confirm the presence of all 12 carbon atoms. Key signals would include those for the ethyl ester carbons, the nitrile carbon, the carbonyl carbon, and the eight carbons of the indole ring. The chemical shift of the carbon bearing the cyano group (C6) and the carbons of the pyrrole ring would be particularly informative.
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[6] A sharp, strong absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the cyano group. A strong carbonyl stretch for the ester group would appear around 1700-1720 cm⁻¹. The N-H stretch of the indole ring would be observed as a broad band in the region of 3300-3400 cm⁻¹.
Synthesis and Reaction Mechanisms
The synthesis of substituted indole-3-carboxylates can be achieved through various established methodologies, including the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses.[1] More contemporary methods often employ transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, which offer high efficiency and functional group tolerance.[7][8]
A plausible and robust synthetic approach to Ethyl 6-cyano-1H-indole-3-carboxylate involves a reductive cyclization of a substituted 2-nitrophenyl derivative.[9]
Experimental Protocol: Reductive Cyclization Synthesis
This protocol is a representative example based on established methodologies for the synthesis of similar indole structures.
Step 1: SNAr Reaction
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To a solution of 4-chloro-3-nitrobenzonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add 1.1 equivalents of ethyl cyanoacetate and 1.5 equivalents of a non-nucleophilic base such as potassium carbonate.
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Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyano-2-(4-cyano-2-nitrophenyl)acetate.
Step 2: Reductive Cyclization
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Dissolve the crude product from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the indole ring.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
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Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford Ethyl 6-cyano-1H-indole-3-carboxylate.
Caption: A plausible synthetic workflow for Ethyl 6-cyano-1H-indole-3-carboxylate.
Chemical Reactivity and Derivatization
The reactivity of Ethyl 6-cyano-1H-indole-3-carboxylate is dictated by the interplay of the electron-rich indole nucleus and the two electron-withdrawing substituents.
-
Indole N-H: The nitrogen atom is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions.[10] This provides a straightforward way to introduce a wide variety of substituents at the N1 position.
-
Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing cyano and carboxylate groups deactivates the ring towards electrophilic substitution compared to unsubstituted indole. The most likely positions for electrophilic attack would be C4 and C2, depending on the reaction conditions and the nature of the electrophile.
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Ester Group (C3): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[11] This carboxylic acid can then be converted to amides, acid chlorides, or other derivatives, providing a gateway to a vast chemical space.
-
Cyano Group (C6): The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, among other transformations.
Caption: Key reactivity sites on Ethyl 6-cyano-1H-indole-3-carboxylate. (Note: This is a conceptual diagram; a background image of the molecule would be needed for precise annotation).
Applications and Biological Significance
Indole-3-carboxylic acid esters and their derivatives are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including the inhibition of microsomal prostaglandin E2 synthase, which is implicated in inflammation and pain.[12] The cyano group can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups, influencing the binding affinity of a molecule to its biological target.
Ethyl 6-cyano-1H-indole-3-carboxylate serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[13] Its functional groups allow for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of cyanoindoles have been explored as kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[14]
Conclusion
Ethyl 6-cyano-1H-indole-3-carboxylate is a synthetically versatile molecule with significant potential in the fields of medicinal chemistry and materials science. Its chemical properties, characterized by the presence of an indole core functionalized with both an electron-withdrawing cyano group and a readily modifiable ethyl ester, make it an attractive building block for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for researchers aiming to leverage this compound in the development of novel therapeutics and functional materials.
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